molecular formula C20H18N4O3 B2887752 6-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide CAS No. 1421583-71-2

6-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2887752
CAS No.: 1421583-71-2
M. Wt: 362.389
InChI Key: BUHRXBNIHVAVOK-UHFFFAOYSA-N
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Description

6-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Methoxylation: Introduction of the methoxy group at the 6-position of the indole ring.

    Attachment of the phthalazinone moiety: This involves the formation of a phthalazinone intermediate, which is then coupled with the indole derivative.

    Amidation: The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring or the phthalazinone moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The phthalazinone moiety might contribute to binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamides: A class of compounds with similar core structures.

    Phthalazinone derivatives: Compounds with the phthalazinone moiety.

Uniqueness

The unique combination of the indole and phthalazinone structures in 6-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-2-carboxamide may confer distinct biological activities or chemical properties compared to other compounds.

Properties

IUPAC Name

6-methoxy-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-20(26)15-6-4-3-5-14(15)18(23-24)11-21-19(25)17-9-12-7-8-13(27-2)10-16(12)22-17/h3-10,22H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHRXBNIHVAVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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